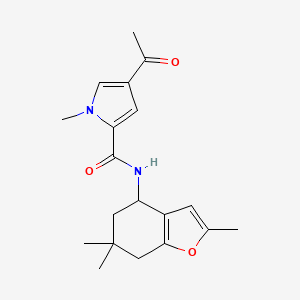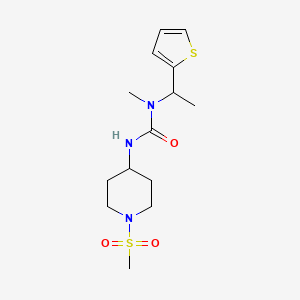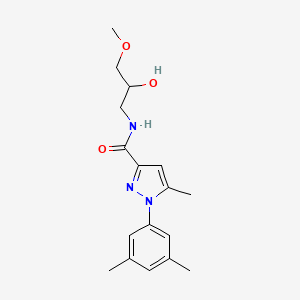![molecular formula C16H23N3O2 B7635759 1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, commonly known as PEP-005, is a natural compound found in the plant resin of Euphorbia peplus. It has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation.
Wirkmechanismus
PEP-005 works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth, differentiation, and apoptosis. When PKC enzymes are activated, they trigger a cascade of signaling pathways that ultimately lead to cell death or differentiation. PEP-005 specifically activates the delta and epsilon isoforms of PKC, which are known to be involved in cancer and skin disease progression.
Biochemical and Physiological Effects:
PEP-005 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing inflammation. PEP-005 has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of new blood vessels, which is important in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PEP-005 in lab experiments is that it is a natural compound, making it less toxic and more biocompatible than synthetic compounds. Another advantage is that it has been extensively studied, so there is a wealth of research available on its mechanisms of action and potential medical applications. One limitation of using PEP-005 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are many potential future directions for research on PEP-005. One area of interest is in exploring its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in developing more efficient synthesis and purification methods for PEP-005, which could make it more accessible for research and potential medical applications. Finally, there is potential for research on PEP-005 in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
PEP-005 can be synthesized from the resin of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The compound can also be synthesized in the laboratory using various chemical reactions, including the Diels-Alder reaction and the Mannich reaction.
Wissenschaftliche Forschungsanwendungen
PEP-005 has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation. In cancer research, PEP-005 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. In skin disease research, PEP-005 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential treatment for psoriasis and other skin diseases.
Eigenschaften
IUPAC Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(20)13-9-15(17-10-13)16(21)19-8-4-5-14(11-19)18-6-2-3-7-18/h9-10,14,17H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVCCCOVSAIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)

![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)